Compound Description: This compound serves as a crucial building block in synthesizing various tetrahydroisoquinoline derivatives, including those with potential pharmaceutical applications. []
Relevance: This compound represents the core structure of the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The target compound expands upon this core by introducing a 4-biphenylylmethyl substituent at the 2-position. []
Compound Description: This compound exhibits high affinity for σ2 receptors, demonstrating potential as a PET radiotracer for imaging σ2 receptor function in the central nervous system. []
Relevance: Both this compound and the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituent at the 2-position, with (±)-7 featuring a 4-(4-methoxyphenyl)butan-2-yl group compared to the 4-biphenylylmethyl group in the target compound. This structural similarity suggests potential for the target compound to interact with σ2 receptors, highlighting an area for further investigation. []
Compound Description: This compound exhibits promising analgesic and anti-inflammatory effects, exceeding the potency of diclofenac sodium in reducing inflammation in a model of acute inflammatory arthritis. []
Relevance: This compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. Notably, both compounds feature aromatic substituents at the 1-position: a 4'-dimethylaminophenyl group in the related compound and a 4-biphenylylmethyl group in the target compound. This shared structural motif suggests that the target compound may also exhibit analgesic and anti-inflammatory properties. []
Compound Description: This compound displays sedative-anxiolytic properties when administered intragastrically at doses of 10 and 20 mg/kg. []
Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The structural variation lies in the substituent at the 1-position, where the related compound has a 2-hydroxyphenyl group, and the target compound has a 4-biphenylylmethyl group. []
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres
Compound Description: These compounds demonstrate potent and selective modulation of P-glycoprotein (P-gp), a protein involved in multidrug resistance, making them promising candidates for enhancing the efficacy of anticancer drugs. [, ]
Relevance: These compounds and the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, belong to the same structural class characterized by the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold. The presence of different amide and ester substituents in these related compounds highlights the potential for modifying the 2-position substituent in the target compound to modulate its interactions with P-gp and potentially other biological targets. [, ]
Compound Description: This class of compounds has shown anticonvulsant activity in animal models of epilepsy. Modifications to the aryl group at the 1-position influence their potency. []
Relevance: The target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, falls under the broad category of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Although the target compound's 4-biphenylylmethyl group differs from the specific aryl substituents studied in the referenced research, the shared structural framework suggests that 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may possess anticonvulsant properties. This connection highlights the potential of exploring the target compound's effects on the central nervous system. []
Compound Description: This compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []
Relevance: Both this compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. Despite significant differences in substituents at positions 2, 3, and 4, the shared core structure suggests that exploring the antibacterial potential of the target compound could be a worthwhile endeavor. []
Compound Description: This analgesic compound exhibits a weaker addiction liability profile compared to morphine, codeine, and D-propoxyphene. []
Relevance: This compound and the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core and both feature substitutions at the 1 and 2 positions. []
Compound Description: Attempts to synthesize the corresponding 3,4-dihydroisoquinolone derivative from this compound led to the formation of dibenzo[b,f]cycloheptane derivatives instead. Electrochemical oxidation of this compound yields the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. []
Relevance: This compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. Additionally, both compounds have a substituent at position 2 and an aromatic substituent at position 4. []
Compound Description: This compound acts as a calcium antagonist and has two enantiomers with potentially differing pharmacological profiles. [, ]
Relevance: This compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. Both compounds have substituents at positions 1 and 2, although the specific substituents differ. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.